3-(2-(Methylamino)ethyl)indole sulfosalicylate
Description
Properties
CAS No. |
73826-56-9 |
|---|---|
Molecular Formula |
C18H20N2O6S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid;2-(1H-indol-3-yl)-N-methylethanamine |
InChI |
InChI=1S/C11H14N2.C7H6O6S/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2-5,8,12-13H,6-7H2,1H3;1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
RSDLJUGOOWYSHN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CNC2=CC=CC=C21.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(2-(Methylamino)ethyl)indole Base
While direct literature on this exact compound’s base synthesis is limited, closely related indole derivatives with aminoethyl substituents have been synthesized using established organic synthesis protocols:
- Starting Materials: Typically, an indole derivative with a suitable leaving group at the 3-position (e.g., 3-bromoindole or 3-indoleacetaldehyde) is reacted with methylamine or methylaminoethyl precursors.
- Key Reaction: Nucleophilic substitution or reductive amination to introduce the methylaminoethyl side chain at the 3-position of the indole ring.
- Purification: The crude base is purified by crystallization or chromatography, often yielding a crystalline free base form.
A related patent (WO2009037718A2) describes the preparation of 3-(2-dimethylamino)ethyl indole derivatives through condensation of hydrazino intermediates with aldehydes followed by cyclization and salt formation. Although this patent focuses on dimethylamino derivatives, the methodology is adaptable for methylaminoethyl analogs.
Salt Formation with Sulfosalicylic Acid
The formation of the sulfosalicylate salt involves:
- Dissolution: The free base 3-(2-(methylamino)ethyl)indole is dissolved in a suitable solvent such as methanol or water.
- Acid Addition: Sulfosalicylic acid is added slowly to the solution under stirring, typically at controlled temperatures (0-25°C) to promote salt formation.
- pH Control: The pH is carefully monitored to ensure complete protonation of the amine group and formation of the sulfosalicylate salt.
- Crystallization: The salt precipitates out upon cooling or solvent evaporation.
- Filtration and Drying: The solid salt is filtered, washed with cold solvent to remove impurities, and dried under vacuum.
This salt formation is analogous to other indole-based amine salts prepared with acids such as benzoic acid, succinic acid, or hydrochloric acid, as described in patents WO2011143360A2 and EP0233413A2.
Analytical and Purity Data
- Purity Assessment: High-performance liquid chromatography (HPLC) is used to assess the purity of the salt, typically achieving 92-95% purity after crystallization and washing steps.
- Spectroscopic Characterization: NMR and IR spectroscopy confirm the presence of the indole structure, methylaminoethyl side chain, and sulfosalicylate moiety.
- Physical Properties: The salt is generally a crystalline solid, with solubility properties influenced by the sulfosalicylic acid component.
Summary Table of Preparation Steps
| Step | Description | Conditions | Yield / Purity |
|---|---|---|---|
| Synthesis of base | Nucleophilic substitution or reductive amination of indole derivative with methylamine | Reflux in methanol or suitable solvent | Crude base isolated |
| Purification of base | Crystallization or chromatography | Cooling to 0-5°C, filtration | ~90% pure |
| Salt formation | Addition of sulfosalicylic acid to base solution | Stirring, pH control 0-25°C | Precipitation of salt |
| Crystallization & drying | Cooling, filtration, washing with cold solvent, vacuum drying | 0-5°C, vacuum drying at 40-45°C | 92-95% purity by HPLC |
Research Findings and Notes
- The preparation of such indole sulfosalicylate salts is critical for improving solubility and stability of the active amine compound.
- Salt formation with sulfosalicylic acid offers enhanced pharmacokinetic properties compared to free bases.
- Variations in the preparation method, such as solvent choice and temperature control, significantly impact the yield and purity.
- The use of charcoal treatment during purification helps remove colored impurities and improves crystallinity.
- Analytical methods such as HPLC and NMR are essential to confirm the identity and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Methylamino)ethyl)indole sulfosalicylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Neuropharmacological Applications
One of the most promising areas for 3-(2-(Methylamino)ethyl)indole sulfosalicylate is its potential role in neuropharmacology. Research indicates that compounds in this class may interact with serotonin receptors, which are crucial for mood regulation and neurological functions. Preliminary studies suggest that this compound could act as an agonist or antagonist at specific serotonin receptor subtypes, influencing pathways associated with anxiety, depression, and other mood disorders.
Case Studies in Neuropharmacology
- Serotonin Receptor Interaction : Initial studies have demonstrated that this compound may exhibit selective binding to serotonin receptors, which could lead to new treatments for mood disorders.
- Anxiety and Depression Models : In animal models, administration of this compound has shown promising results in reducing anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.
Synthetic Chemistry Applications
The unique structure of this compound makes it an interesting subject for synthetic chemistry research. Its functional groups allow for various chemical reactions typical of indole derivatives, including electrophilic substitutions and coupling reactions.
Therapeutic Potential
Beyond its neuropharmacological applications, this compound shows promise in treating various conditions due to its biological activity. Its potential efficacy in treating mood disorders could extend to applications in other areas such as:
Mechanism of Action
The mechanism of action of 3-(2-(Methylamino)ethyl)indole sulfosalicylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist for serotonin receptors, influencing neurotransmission and mood regulation. Additionally, it can inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(2-(Methylamino)ethyl)indole sulfosalicylate with key analogs, highlighting structural variations and their implications:
Structural and Functional Insights
- Methylaminoethyl vs. However, this may reduce renal excretion efficiency .
- Sulfosalicylate vs. Methanesulfonamide : The sulfosalicylate moiety in the target compound differs from Sumatriptan’s methanesulfonamide group (). Sulfosalicylate’s dual sulfonate-salicylate structure likely improves solubility and acidity (pKa ~2-3), whereas methanesulfonamide contributes to receptor selectivity in serotonin agonists .
- Counterion Effects: Sumatriptan-related compounds use succinate or maleate salts to optimize stability and dissolution.
Research Findings and Pharmacological Implications
Receptor Binding: Sumatriptan analogs () act as 5-HT1B/1D receptor agonists, suggesting the target compound may share this activity. The methylaminoethyl side chain is critical for receptor interaction, while the sulfosalicylate group could alter binding kinetics .
Metabolic Stability: The hydroxyl group in 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol () may predispose it to glucuronidation, whereas the sulfosalicylate moiety in the target compound could favor sulfation or renal excretion .
Solubility and Formulation : The sulfosalicylate group likely enhances aqueous solubility compared to the carboxylic acid in 7-chloro-3-methylindole (), making the target compound more suitable for parenteral formulations .
Biological Activity
3-(2-(Methylamino)ethyl)indole sulfosalicylate is a synthetic compound belonging to the indole derivative class, characterized by its unique sulfosalicylate group. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology, where it may interact with serotonin receptors, influencing mood and various neurological functions.
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : Approximately 392.4 g/mol
The compound's structure consists of an indole ring fused with a methylaminoethyl side chain and a sulfosalicylate moiety, enhancing its solubility and receptor interaction potential.
Neuropharmacological Effects
Research indicates that this compound exhibits significant activity at serotonin receptors. Preliminary studies suggest it may function as an agonist or antagonist at specific subtypes of these receptors, which are crucial for mood regulation and the treatment of disorders such as anxiety and depression.
The compound's interaction with serotonin receptors could influence several pathways associated with neurotransmission. The following table summarizes potential interactions:
| Receptor Type | Effect | Potential Implications |
|---|---|---|
| 5-HT1A | Agonist | Anxiety reduction |
| 5-HT2A | Antagonist | Antidepressant effects |
| 5-HT3 | Modulator | Nausea and vomiting control |
Study 1: Serotonin Interaction
In a study examining the effects of various indole derivatives on serotonin receptors, it was found that compounds structurally similar to this compound exhibited varying degrees of receptor affinity. The study highlighted that modifications to the side chains significantly influenced receptor selectivity and potency.
Study 2: Behavioral Analysis in Animal Models
Another investigation utilized animal models to assess the behavioral outcomes following administration of the compound. Results indicated a notable decrease in anxiety-like behaviors in rodents, suggesting potential therapeutic applications in treating anxiety disorders.
Synthesis and Derivatives
The synthesis of this compound typically involves several chemical reactions, including:
- Formation of the indole core.
- Introduction of the methylaminoethyl side chain.
- Attachment of the sulfosalicylate group.
Comparative analysis with similar compounds reveals that variations in functional groups can lead to significant differences in biological activity. The following table illustrates some related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(2-(Dimethylamino)ethyl)indole sulfosalicylate | C₁₈H₂₁N₃O₃S | Contains dimethylamino instead of methylamino |
| 2-Hydroxy-5-sulfobenzoic acid; 2-(1H-indol-3-yl)-N-methylethanamine | C₁₈H₁₉N₃O₄S | Hydroxy group enhances solubility |
| 3-[2-(Methylamino)ethyl]indole oxalate (1:1) (salt) | C₁₈H₂₁N₃O₄ | Forms a salt complex which may alter solubility |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 3-(2-(Methylamino)ethyl)indole sulfosalicylate with high purity?
- Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict viable synthetic routes and optimize conditions like temperature, solvent, and catalyst loading . Combine this with statistical Design of Experiments (DoE) to systematically vary parameters (e.g., molar ratios, reaction time) and identify optimal conditions while minimizing experimental iterations .
Q. How can researchers characterize the structural and functional properties of this compound?
- Use spectroscopic techniques (NMR, FTIR, MS) paired with computational validation (e.g., density functional theory for spectral simulation) to confirm structural assignments . For solubility and stability, conduct pH-dependent stability assays and thermogravimetric analysis (TGA) under controlled environmental conditions .
Q. What experimental protocols are effective for assessing the compound’s solubility and stability in aqueous systems?
- Apply phase-solubility studies across a pH range (1–13) using UV-Vis spectroscopy. For stability, use accelerated degradation studies under stress conditions (e.g., heat, light) with HPLC monitoring. Statistical analysis of degradation kinetics can identify critical stability thresholds .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction parameters for scaling up synthesis?
- Implement a multi-level factorial design (e.g., 2^k or response surface methodology) to evaluate interactions between variables like temperature, pressure, and reagent concentration. Use ANOVA to identify significant factors and derive predictive models for yield optimization. Computational feedback loops (e.g., ICReDD’s approach) can refine these models iteratively .
Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction yields?
- Cross-validate experimental data with computational simulations (e.g., transition state analysis for reaction pathways) to identify discrepancies. If inconsistencies persist, use fractional factorial experiments to isolate confounding variables (e.g., impurities, side reactions). Integrate machine learning tools to analyze large datasets and propose alternative mechanisms .
Q. How can researchers model the compound’s interaction with biological or environmental systems?
- Develop molecular dynamics (MD) simulations to study binding affinities or environmental fate (e.g., degradation pathways in soil/water). Validate predictions with in vitro assays (e.g., microcalorimetry for protein binding) or environmental sampling. Hybrid approaches combining computational and experimental data improve mechanistic accuracy .
Q. What advanced techniques address challenges in isolating intermediates during synthesis?
- Use inline analytical techniques (e.g., ReactIR, PAT tools) for real-time monitoring of reaction intermediates. Couple this with membrane separation technologies (e.g., nanofiltration) or preparative HPLC to isolate labile intermediates. Dynamic control systems (e.g., model predictive control) can adjust process parameters autonomously .
Methodological Considerations
- Data Integrity : Secure computational workflows with encryption protocols to protect sensitive experimental data .
- Interdisciplinary Integration : Combine reaction engineering (e.g., reactor design ) with computational chemistry to accelerate discovery cycles .
- Contradiction Analysis : Employ Bayesian statistics to quantify uncertainty in conflicting datasets and prioritize follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
